

# The Pharmacodynamics of Edp-305: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Edp-305** is a novel, non-bile acid, selective farnesoid X receptor (FXR) agonist that has been under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). As a potent activator of FXR, **Edp-305** modulates multiple pathways integral to lipid and bile acid metabolism, inflammation, and fibrosis. This technical guide provides an in-depth overview of the pharmacodynamics of **Edp-305**, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.

#### Introduction

The farnesoid X receptor (FXR) is a nuclear hormone receptor with a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory and fibrotic processes, primarily in the liver and intestines.[1] Its activation triggers a cascade of transcriptional events that are protective against liver injury. **Edp-305** was developed as a potent and selective FXR agonist, designed to harness the therapeutic potential of this pathway while minimizing off-target effects.[2][3] This document serves as a comprehensive resource on the pharmacodynamic properties of **Edp-305**.

## **Mechanism of Action and In Vitro Potency**



**Edp-305** is a selective agonist for the farnesoid X receptor (FXR) with minimal cross-reactivity against other nuclear receptors, including the G protein-coupled bile acid receptor 1 (TGR5).[3] [4] Its agonistic activity on FXR initiates a signaling cascade that plays a critical role in the regulation of various metabolic and inflammatory pathways.

### In Vitro Potency and Selectivity

**Edp-305** demonstrates high potency in activating the FXR. In a full-length FXR reporter assay using Human Embryonic Kidney 293 (HEK) cells, **Edp-305** exhibited a half-maximal effective concentration (EC50) of 8 nM.[4][5] This represents a significant increase in potency compared to the first-in-class FXR agonist, obeticholic acid (OCA), which had an EC50 of 130 nM in the same assay.[4][5] Furthermore, in a chimeric FXR reporter assay in Chinese hamster ovary (CHO) cells, **Edp-305** showed an EC50 of 34 ± 8 nM.[6]

A key characteristic of **Edp-305** is its high selectivity for FXR over TGR5. In a TGR5 activation assay, **Edp-305** had an EC50 greater than 15  $\mu$ M, indicating minimal activity. In contrast, OCA is a dual agonist for both FXR and TGR5, with a TGR5 EC50 of 0.381  $\mu$ M.[4][5]

| Compound               | FXR Activation<br>(HEK cells) EC50<br>(nM) | FXR Activation<br>(CHO cells) EC50<br>(nM) | TGR5 Activation<br>(CHO cells) EC50<br>(μM) |
|------------------------|--------------------------------------------|--------------------------------------------|---------------------------------------------|
| Edp-305                | 8 ± 3                                      | 34 ± 8                                     | >15                                         |
| Obeticholic Acid (OCA) | 130 ± 39                                   | 569 ± 96                                   | 0.381 ± 102                                 |

Table 1: In Vitro Potency and Selectivity of **Edp-305** and OCA.[4][5][6]

#### **FXR Signaling Pathway**

Upon binding to **Edp-305**, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the regulation of their transcription.





Click to download full resolution via product page

FXR Signaling Pathway Activated by **Edp-305**.

# **Preclinical Pharmacodynamics**



The therapeutic potential of **Edp-305** has been evaluated in various preclinical models of liver disease, including models for NASH and biliary fibrosis.

#### **Effects on Gene Expression**

In Vitro: In human hepatocyte (Huh7.5) cell lines, **Edp-305** demonstrated a dose-dependent regulation of FXR target genes. At a concentration of 12 nM, **Edp-305** induced the expression of Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP) mRNA by 5-fold and 18-fold, respectively.[5] In contrast, OCA showed minimal induction at the same concentration. [5] Furthermore, **Edp-305** effectively reduced the expression of Cholesterol 7α-hydroxylase (CYP7A1) mRNA, the rate-limiting enzyme in bile acid synthesis, to approximately 5% of control levels.[5]

In Vivo: In C57BL/6 mice, oral administration of **Edp-305** led to a dose-dependent increase in the expression of SHP and Fibroblast Growth Factor 15 (FGF15) in the ileum.[5] In the liver, **Edp-305** treatment resulted in increased SHP and BSEP mRNA levels and a dose-dependent reduction in CYP7A1 mRNA.[5]

## **Efficacy in Animal Models of Liver Disease**

In a mouse model of steatohepatitis induced by an MCD diet, **Edp-305** treatment for four weeks demonstrated significant therapeutic effects.

| Treatment Group | Dose         | Serum ALT<br>Reduction | Collagen<br>Deposition<br>Reduction |
|-----------------|--------------|------------------------|-------------------------------------|
| Edp-305         | 10 mg/kg/day | -                      | -                                   |
| Edp-305         | 30 mg/kg/day | 62%                    | >80%                                |
| OCA             | 30 mg/kg/day | ~30%                   | No improvement                      |

Table 2: Efficacy of **Edp-305** in MCD-Fed Mice.[4][7]

In this model of chronic progressive biliary liver disease, **Edp-305** was administered for six weeks after the establishment of advanced liver fibrosis.



| Treatment Group | Dose         | Serum<br>Transaminase<br>Reduction | Collagen<br>Deposition<br>Reduction |
|-----------------|--------------|------------------------------------|-------------------------------------|
| Edp-305         | 10 mg/kg/day | Up to 53%                          | -                                   |
| Edp-305         | 30 mg/kg/day | Up to 53%                          | Up to 39%                           |
| OCA             | 30 mg/kg/day | Up to 30%                          | No improvement                      |

Table 3: Efficacy of **Edp-305** in BALBc.Mdr2-/- Mice.[4][8]

In a DIN mouse model, which mimics human NAFLD/NASH, **Edp-305** treatment for ten weeks led to significant improvements in liver histology and lipid content.[3]

| Treatment<br>Group | Dose         | Liver Steatosis         | Hepatocyte<br>Ballooning | NAFLD<br>Activity Score<br>(NAS) |
|--------------------|--------------|-------------------------|--------------------------|----------------------------------|
| Edp-305            | 10 mg/kg/day | Significantly decreased | Significantly lowered    | Significantly reduced            |
| Edp-305            | 30 mg/kg/day | Significantly decreased | Significantly lowered    | Significantly reduced            |
| OCA                | 30 mg/kg/day | No significant effect   | No improvement           | No significant reduction         |

Table 4: Efficacy of **Edp-305** in the DIN Mouse Model.[3]

**Edp-305** at 30 mg/kg also significantly decreased liver cholesterol by 48% compared to a 31% reduction with OCA at the same dose.[3]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. enanta.com [enanta.com]
- 2. Enanta Announces New Preclinical Data on its FXR Agonist EDP-305 for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 3. EDP-305, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a dietinduced murine model of non-alcoholic steatohepatitis [natap.org]
- 4. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacodynamics of Edp-305: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573276#understanding-the-pharmacodynamics-of-edp-305]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com